2-[2-(4-chlorophenyl)-1H-benzimidazol-1-yl]-N-(2,5-dimethylphenyl)acetamide
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Overview
Description
2-[2-(4-chlorophenyl)-1H-benzimidazol-1-yl]-N-(2,5-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-chlorophenyl)-1H-benzimidazol-1-yl]-N-(2,5-dimethylphenyl)acetamide typically involves a multi-step process. One common method includes the condensation of 4-chloroaniline with o-phenylenediamine to form the benzimidazole core. This is followed by the acylation of the benzimidazole with 2,5-dimethylphenylacetyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-chlorophenyl)-1H-benzimidazol-1-yl]-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding benzimidazole N-oxide.
Reduction: Formation of the reduced amine derivative.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
2-[2-(4-chlorophenyl)-1H-benzimidazol-1-yl]-N-(2,5-dimethylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[2-(4-chlorophenyl)-1H-benzimidazol-1-yl]-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and pathways, leading to its biological effects. For example, it may inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and cell division, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-1H-benzimidazole
- N-(2,5-dimethylphenyl)acetamide
- 2-(4-chlorophenyl)-1H-benzimidazol-1-yl acetic acid
Uniqueness
2-[2-(4-chlorophenyl)-1H-benzimidazol-1-yl]-N-(2,5-dimethylphenyl)acetamide stands out due to its unique combination of the benzimidazole core and the 2,5-dimethylphenylacetamide moiety. This unique structure contributes to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C23H20ClN3O |
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Molecular Weight |
389.9 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)benzimidazol-1-yl]-N-(2,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C23H20ClN3O/c1-15-7-8-16(2)20(13-15)25-22(28)14-27-21-6-4-3-5-19(21)26-23(27)17-9-11-18(24)12-10-17/h3-13H,14H2,1-2H3,(H,25,28) |
InChI Key |
IZQVMCZPYYRSSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3N=C2C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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